3-(4-Methoxy-1-naphthyl)-1-[4-(2-pyridinyl)piperazino]-2-propen-1-one
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Overview
Description
3-(4-Methoxy-1-naphthyl)-1-[4-(2-pyridinyl)piperazino]-2-propen-1-one is a synthetic organic compound that belongs to the class of naphthyl derivatives. This compound is characterized by its complex structure, which includes a naphthalene ring, a pyridine ring, and a piperazine moiety. Such compounds are often studied for their potential biological activities and applications in various fields of science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxy-1-naphthyl)-1-[4-(2-pyridinyl)piperazino]-2-propen-1-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the naphthalene derivative: Starting with 4-methoxy-1-naphthol, it undergoes a series of reactions such as halogenation and subsequent substitution to introduce the desired functional groups.
Piperazine coupling: The intermediate naphthalene derivative is then coupled with 4-(2-pyridinyl)piperazine under specific conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Final condensation: The final step involves the condensation of the coupled product with an appropriate aldehyde or ketone to form the propenone moiety.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxy-1-naphthyl)-1-[4-(2-pyridinyl)piperazino]-2-propen-1-one can undergo various chemical reactions, including:
Oxidation: The methoxy group on the naphthalene ring can be oxidized to form a corresponding quinone derivative.
Reduction: The propenone moiety can be reduced to form the corresponding alcohol.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2).
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a lead compound for drug development.
Industry: Used in the development of new materials or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of 3-(4-Methoxy-1-naphthyl)-1-[4-(2-pyridinyl)piperazino]-2-propen-1-one depends on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The naphthalene and pyridine rings can facilitate binding to hydrophobic pockets, while the piperazine moiety can interact with polar or charged residues.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methoxyphenyl)-1-[4-(2-pyridinyl)piperazino]-2-propen-1-one
- 3-(4-Methoxy-1-naphthyl)-1-[4-(2-pyridinyl)piperazino]-2-buten-1-one
Uniqueness
3-(4-Methoxy-1-naphthyl)-1-[4-(2-pyridinyl)piperazino]-2-propen-1-one is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds. The presence of the methoxy group on the naphthalene ring and the propenone moiety are key features that differentiate it from other related compounds.
Properties
IUPAC Name |
(E)-3-(4-methoxynaphthalen-1-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2/c1-28-21-11-9-18(19-6-2-3-7-20(19)21)10-12-23(27)26-16-14-25(15-17-26)22-8-4-5-13-24-22/h2-13H,14-17H2,1H3/b12-10+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPHNQFGKRLKKFA-ZRDIBKRKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)C=CC(=O)N3CCN(CC3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C2=CC=CC=C21)/C=C/C(=O)N3CCN(CC3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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